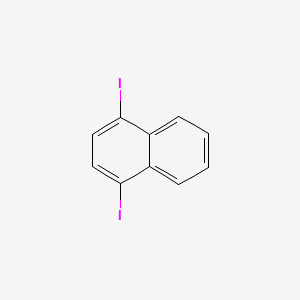

1,4-Diiodonaphthalene

描述

Significance of Diiodonaphthalene Derivatives in Modern Organic Chemistry

Diiodonaphthalene derivatives, including the 1,4-isomer, are significant intermediates in modern organic synthesis. The high polarizability and the weakness of the C–I bond make these compounds excellent substrates for a variety of cross-coupling reactions. These reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex organic molecules from simpler precursors.

Diiodonaphthalenes are frequently employed in well-established palladium-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira, and Heck reactions. beilstein-journals.orgrsc.org For instance, 1,4-diiodonaphthalene can be used as a starting material to synthesize 1,4-bis(trimethylsilylethynyl)naphthalene, a precursor for functional π-conjugated materials. scispace.com The reactivity of the iodine substituents allows for sequential or double coupling reactions, providing access to a wide array of disubstituted naphthalene (B1677914) derivatives. This versatility makes them key precursors in the synthesis of pharmaceuticals, agrochemicals, and materials for organic electronics. researchgate.netevitachem.com The electron-withdrawing nature of the iodine atoms also influences the electronic properties of the naphthalene ring system, activating it for certain transformations and influencing the regioselectivity of subsequent reactions.

Overview of Academic Research Trajectories for this compound Systems

Academic research involving this compound has explored its synthetic utility and the fundamental reactivity of its derivatives. One significant area of investigation is its use as a precursor to complex polycyclic aromatic hydrocarbons and functional materials. For example, it serves as a starting material for the synthesis of 5,8-diiodo-1,4-naphthoquinone, which is a key intermediate in the preparation of 1,4,5,8-tetraethynylnaphthalene derivatives. rsc.org These tetra-substituted naphthalenes are of interest for their unique electronic and structural properties. rsc.org

Research has also demonstrated the conversion of this compound into highly substituted anthracenes. This is achieved through a reaction with zirconacyclopentadienes, which are formed from alkynes and zirconocene (B1252598) complexes. nih.gov Furthermore, this compound is a product of the halo-Jacobsen rearrangement of 1,8-diiodonaphthalene (B175167), a reaction driven by steric repulsion between the peri-iodo groups, highlighting research into reaction mechanisms. researchgate.net

Another innovative synthetic application involves the reaction of naphthalene with a sodium magnesiate inverse crown complex, followed by treatment with iodine, which regioselectively yields this compound in high yield. rsc.org This method showcases the development of novel reagents and strategies for selective arene functionalization. rsc.org The compound is also used to create precursors for in-situ generation of 1,4-dilithio-1,3-dienes, which are then used to synthesize larger aromatic systems like dihydropentacene derivatives. researchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₆I₂ nih.gov |

| Molecular Weight | 379.96 g/mol nih.gov |

| Monoisotopic Mass | 379.85590 Da nih.gov |

| CAS Number | 36316-83-3 nih.gov |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CC=C2I)I nih.gov |

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name | Molecular Formula |

|---|---|

| 1,4-Dibromonaphthalene (B41722) | C₁₀H₆Br₂ |

| This compound | C₁₀H₆I₂ |

| 1,8-Diiodonaphthalene | C₁₀H₆I₂ |

| 1,4,5,8-Tetraethynylnaphthalene | C₁₈H₈ |

| 1-Iodonaphthalene (B165133) | C₁₀H₇I |

| 1-Methylnaphthalene | C₁₁H₁₀ |

| 1,1'-Binaphthalene | C₂₀H₁₄ |

| 5,8-Diiodo-1,4-naphthoquinone | C₁₀H₄I₂O₂ |

| Acetic Acid | C₂H₄O₂ |

| Anthracene (B1667546) | C₁₄H₁₀ |

| Dihydropentacene | C₂₂H₁₆ |

| Fluoranthene | C₁₆H₁₀ |

| Iodine | I₂ |

| Isoquinoline | C₉H₇N |

| n-Butyllithium | C₄H₉Li |

| Naphthalene | C₁₀H₈ |

| Nitric Acid | HNO₃ |

| Phenylacetylene | C₈H₆ |

| Quinoline | C₉H₇N |

| Trifluoromethanesulfonic acid | CF₃SO₃H |

| (Trimethylsilyl)acetylene | C₅H₁₀Si |

Structure

3D Structure

属性

IUPAC Name |

1,4-diiodonaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6I2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZGRYHOWWRNMFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2I)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6I2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80501282 | |

| Record name | 1,4-Diiodonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80501282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36316-83-3 | |

| Record name | 1,4-Diiodonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80501282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,4 Diiodonaphthalene

Regioselective Iodination Pathways

The regioselective synthesis of 1,4-diiodonaphthalene can be achieved through specialized metallation techniques involving inverse crown ether complexes.

Synthesis from Naphthalenide and Naphthalen-di-ide Inverse Crowns via Alkali Metal Magnesiates

The reaction of naphthalene (B1677914) with specific alkali metal magnesiates leads to the formation of unique inverse crown structures, which can then be regioselectively iodinated. When naphthalene is treated with [NaMg(TMP)₂ⁿBu] and its NaTMP co-complex, an unprecedented 1,4-dimagnesiation occurs. rsc.org This process results in the formation of a novel 12-atom (NaNNaNMgN)₂ inverse crown structure, specifically [{Na₄Mg₂(TMP)₄(2,2,6-trimethyl-1,2,3,4-tetrahydropyridide)₂}(1,4-C₁₀H₆)]. rsc.orgresearchgate.net Subsequent reaction of this naphthalen-di-ide inverse crown with iodine yields this compound with high selectivity. rsc.orgrsc.org An in-situ reaction of the sodium system with naphthalene followed by iodination in THF resulted in an 86% yield of this compound. rsc.org

In contrast, using the potassium-based magnesiate [KMg(TMP)₂ⁿBu] with naphthalene leads to the formation of a different inverse crown, [KMg(TMP)₂(2–C₁₀H₇)]₆. This 24-atom (KNMgN)₆ ring structure contains six naphthalene guest anions that are regioselectively magnesiated at the 2-position. rsc.orgrsc.org Iodination of this naphthalenide inverse crown selectively produces 2-iodonaphthalene (B183038). rsc.org When the reaction was carried out with the isolated potassium complex suspended in methylcyclohexane, 2-iodonaphthalene was obtained in a significantly higher yield of 84%. rsc.org

Mechanistic Insights into Inverse Crown Formation and Iodination Selectivity

The formation of these inverse crown complexes is believed to occur via a template effect, where the pre-inverse-crown magnesiates arrange the naphthalene molecules for specific metallation. rsc.orgresearchgate.netrsc.org The choice of the alkali metal (sodium vs. potassium) in the magnesiate reagent dictates the regioselectivity of the metallation on the naphthalene ring. unibe.ch

The sodium magnesiate, [NaMg(TMP)₂ⁿBu], promotes a novel 1,4-dimetallation pattern, leading to the formation of the naphthalen-di-ide inverse crown. rsc.org The structure of this complex, [{Na₄Mg₂(TMP)₄(TTHP)₂(1,4-C₁₀H₆)] (where TTHP is 2,2,6-trimethyl-1,2,3,4-tetrahydropyridide), features a 12-atom Na₄Mg₂N₆ ring that is slightly bent, with the naphthalenedi-ide group positioned orthogonally to the mean plane of the ring. rsc.org This specific arrangement facilitates the subsequent double iodination at the 1 and 4 positions.

Conversely, the potassium magnesiate, [KMg(TMP)₂ⁿBu], results in selective monometallation at the 2-position, forming a 24-atom (KNMgN)₆ host ring with six monodeprotonated naphthalenide ligands. rsc.orgrsc.org This larger macrocycle favors the formation of 2-iodonaphthalene upon quenching with iodine. rsc.org These findings highlight how the structure of the intermediate inverse crown directly influences the regiochemical outcome of the iodination reaction.

Isomerization and Rearrangement Processes

Isomerization offers an alternative route to obtaining this compound from other diiodonaphthalene isomers, most notably through acid-catalyzed rearrangements.

Halo-Jacobsen Rearrangement of 1,8-Diiodonaphthalene (B175167) to this compound

The Halo-Jacobsen rearrangement provides a method for converting 1,8-diiodonaphthalene into other isomers, including this compound. acs.orgresearchgate.net This rearrangement is induced by the significant steric repulsion between the iodine atoms at the peri-positions (1 and 8), which distorts the naphthalene ring. acs.orgnih.gov When 1,8-diiodonaphthalene is treated with an acid such as trifluoromethanesulfonic acid, it undergoes rearrangement to produce a mixture of 1,5-diiodonaphthalene (B1598947) and this compound. acs.orgresearchgate.net

In a typical procedure, a solution of 1,8-diiodonaphthalene and trifluoromethanesulfonic acid in dichloromethane (B109758) is stirred at room temperature for 24 hours. amazonaws.com This process yielded this compound (44%) along with 1,5-diiodonaphthalene (16%) and a homocoupling product, 4,4′-diiodo-1,1′-binaphthyl (10%). amazonaws.com The selectivity of this reaction can be influenced by the reaction temperature. acs.orgresearchgate.net

Elucidation of Acid-Induced Rearrangement Mechanisms

The acid-induced reaction of 1,8-diiodonaphthalene proceeds through different pathways to yield the observed products. acs.orgresearchgate.net The formation of this compound and 1,5-diiodonaphthalene is attributed to the Halo-Jacobsen rearrangement, a process involving the migration of the iodo substituents. acs.orgatlas.jp Concurrently, the acidic conditions can also induce a deiodinative homocoupling reaction, which leads to the formation of 4,4′-diiodo-1,1′-binaphthyl. acs.orgresearchgate.net

DFT calculations and control experiments have been used to investigate these competing pathways. acs.org It has been suggested that the formation of the binaphthyl product may proceed through a radical intermediate. amazonaws.com However, experiments conducted under dark or oxygen-rich conditions, as well as attempts to trap radical intermediates with TEMPO, did not significantly alter the product ratios, suggesting a more complex mechanism may be at play. amazonaws.com

Exploring Alternative Iodination Protocols and Yield Optimization

Beyond the specialized methods described above, various other iodination protocols have been developed for aromatic compounds, some of which can be applied or adapted for the synthesis of this compound. Optimization of reaction conditions is key to maximizing yields.

Several methods exist for the direct iodination of arenes, which could be optimized for the synthesis of diiodonaphthalenes. Common iodinating agents include N-iodosuccinimide (NIS) and molecular iodine (I₂), often requiring an activator or oxidant. organic-chemistry.orgacs.orgresearchgate.net For instance, NIS can be activated by catalytic amounts of trifluoroacetic acid or stronger acids like trifluoromethanesulfonic acid for the iodination of deactivated aromatics. organic-chemistry.org Iron(III) triflimide has also been shown to catalyze the NIS-iodination of arenes under mild conditions. organic-chemistry.org Another approach involves using iodine in combination with an oxidant, such as ammonium (B1175870) peroxodisulfate or iodosylbenzene. organic-chemistry.orgresearchgate.net

A practical strategy for di-iodination involves the ipso-iododecarboxylation of aromatic carboxylic acids followed by a consecutive iodination step using NIS. researchgate.net High temperatures (e.g., 120 °C) and an excess of NIS (3 equivalents) have been found to be beneficial for the di-iodination reaction. researchgate.net

For naphthalene specifically, direct iodination using iodine and nitric acid can produce diiodo isomers, with the 1,4-isomer being favored due to thermodynamic stability. Another approach is oxyiodination using zeolites, which can offer high yield and selectivity. Halogen exchange reactions, such as the Finkelstein reaction, provide a route from other dihalonaphthalenes (e.g., 1,4-dibromonaphthalene) to this compound using sodium iodide in acetone. acs.org

The synthesis of aryl iodides from arylhydrazines using molecular iodine in DMSO presents another metal-free alternative. acs.org Optimization of this reaction for a model substrate, 4-chlorophenylhydrazine (B93024) hydrochloride, found that using an equimolar amount of iodine in DMSO at 60 °C for 6 hours provided the best yields. acs.org

Table of Reaction Conditions for Synthesis of 1-chloro-4-iodobenzene Data from a model reaction for aryl iodide synthesis. acs.org

| Entry | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Cs₂CO₃ (1.0) | DMSO | 60 | 6 | 63 |

| 2 | Cs₂CO₃ (1.0) | DMF | 60 | 6 | 55 |

| 3 | Cs₂CO₃ (1.0) | NMP | 60 | 6 | 48 |

| 4 | Cs₂CO₃ (1.0) | CH₃CN | 60 | 6 | 25 |

| 5 | Cs₂CO₃ (1.0) | Toluene | 60 | 6 | 0 |

| 6 | Cs₂CO₃ (1.0) | 1,4-Dioxane | 60 | 6 | 0 |

| 7 | Cs₂CO₃ (1.0) | THF | 60 | 6 | 0 |

| 8 | Cs₂CO₃ (1.0) | DCE | 60 | 6 | 0 |

| 15 | None | DMSO | 60 | 6 | 92 |

| 16 | None | DMSO | 60 | 6 | 92 |

Investigations into Disproportionation Reactions of Mono-Iodonaphthalenes

The disproportionation of iodoaromatic compounds in acidic media has been investigated as a potential one-step method for preparing polyiodinated aromatic derivatives. oup.com This approach has been applied to mono-iodonaphthalenes with the goal of synthesizing diiodonaphthalene isomers.

Detailed studies have shown that the treatment of 1-iodonaphthalene (B165133) with an excess of sulfuric acid at ambient temperature results in the formation of a small quantity of this compound. oup.com The reaction, however, is characterized by very low yields, typically below 5%. oup.com The primary reaction pathway leads to the sulfonation of the starting material, with 4-iodonaphthalene-1-sulfonic acid being identified as the main product. oup.com

Varying the reaction conditions, such as the relative amount of sulfuric acid or increasing the temperature up to 70°C, did not significantly improve the yield of the desired this compound. oup.com At elevated temperatures, the liberation of elementary iodine was observed, indicating decomposition pathways. oup.com In contrast to 1-iodonaphthalene, 2-iodonaphthalene does not undergo disproportionation under similar conditions; it is instead readily sulfonated to a mixture of sulfonic acids. oup.com The propensity of only 1-iodonaphthalene to undergo this transformation is attributed to the iodine atom being situated at the most favorable position for electrophilic attack. oup.com

Table 1: Disproportionation of 1-Iodonaphthalene in Sulfuric Acid oup.com

| Starting Material | Reagent | Temperature | Major Product | Disproportionation Product | Yield of Diiodo-Product |

| 1-Iodonaphthalene | Sulfuric Acid | Room Temp. - 70°C | 4-Iodonaphthalene-1-sulfonic acid | This compound | < 5% |

| 2-Iodonaphthalene | Sulfuric Acid | Room Temp. | Mixture of sulfonic acids | None observed | 0% |

Development of Emerging Strategies for Dihalogenated Naphthalene Synthesis

The limitations of classical methods have spurred the development of novel and more efficient strategies for the synthesis of dihalogenated naphthalenes. These emerging techniques often employ catalytic systems to enhance selectivity and yield under milder conditions.

One significant area of development is the catalytic oxidative iodination of naphthalene. This method involves reacting naphthalene with iodine in the presence of molecular oxygen over a zeolite catalyst. google.comgoogle.com The choice of zeolite and the ions it contains can influence the product distribution. For instance, using a zeolite catalyst in its base form, where ion exchange sites contain potassium, rubidium, or cesium, can yield diiodonaphthalene products. google.com This liquid-phase process is advantageous as it avoids the need to vaporize the naphthalene and allows for better temperature control of the exothermic reaction. google.com

Another advanced method is the desulfonylative iodination of naphthalenesulfonyl chlorides . This palladium-catalyzed reaction efficiently converts naphthalenesulfonyl chlorides into iodonaphthalenes upon treatment with an iodide source like zinc iodide or potassium iodide. oup.com The use of a [PdCl₂(PhCN)₂]/LiCl/Ti(OPrⁱ)₄ catalyst system facilitates this transformation, providing a route to iodinated naphthalenes from readily available sulfonyl chlorides. oup.com

Researchers have also explored ipso-iododecarboxylation of aromatic carboxylic acids using N-iodosuccinimide (NIS) as an iodine source. researchgate.net While this strategy is practical for the synthesis of many iodoarenes, it has shown limitations for naphthalene derivatives. When α-naphthoic acid derivatives were used as substrates, no di-iodination product was observed, indicating that this particular method may not be suitable for producing this compound. researchgate.net

Strategies involving the halogenation of functionalized naphthalene precursors are also prominent. A general protocol for synthesizing 3,4-dihalogen substituted 1,8-naphthalimides starts from the inexpensive 1,8-naphthalic anhydride (B1165640). mdpi.com The multi-step process includes nitration, imidization, reduction, and finally halogenation under mild conditions to yield dihalogenated naphthalimide building blocks. mdpi.com This highlights a pathway where the naphthalene core is first functionalized and then subjected to dihalogenation.

Table 2: Overview of Emerging Synthetic Strategies for Dihalogenated Naphthalenes

| Strategy | Substrate | Reagents/Catalyst | Key Features | Product Class | Ref. |

| Catalytic Oxidative Iodination | Naphthalene | I₂, O₂, Zeolite catalyst (K, Rb, Cs exchanged) | Liquid-phase, better temperature control. | Diiodonaphthalenes | google.comgoogle.com |

| Desulfonylative Iodination | Naphthalenesulfonyl chlorides | KI or ZnI₂, [PdCl₂(PhCN)₂]/LiCl/Ti(OPrⁱ)₄ | Palladium-catalyzed conversion of sulfonyl chlorides to iodides. | Iodonaphthalenes | oup.com |

| Halogenation of Precursors | 1,8-Naphthalic anhydride | HNO₃, then Br₂ or Cl₂ after several steps | Multi-step synthesis via functionalized intermediates. | Dihalogenated 1,8-naphthalimides | mdpi.com |

Chemical Reactivity and Transformation Studies of 1,4 Diiodonaphthalene

Cross-Coupling Reactions and Carbon-Carbon Bond Formation

The carbon-iodine bonds in 1,4-diiodonaphthalene are relatively weak, facilitating their cleavage and subsequent participation in a range of transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the construction of new carbon-carbon bonds. nobelprize.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and this compound is an effective coupling partner in many of these transformations. nobelprize.orgevitachem.com

The Suzuki-Miyaura coupling , which pairs an organohalide with an organoboron compound, has been successfully applied to diiodoaromatics like this compound. nobelprize.orgconicet.gov.ar These reactions typically employ a palladium catalyst, such as palladium(II) acetate (B1210297) or a preformed palladium complex, in the presence of a base. rsc.org The reaction of this compound with arylboronic acids can lead to the formation of diaryl naphthalene (B1677914) derivatives. For instance, a dearomative 1,4-difunctionalization of naphthalenes has been achieved through a tandem Heck/Suzuki coupling reaction, highlighting the utility of this methodology for creating complex spirocyclic compounds. nih.gov

The Heck reaction , involving the coupling of an unsaturated halide with an alkene, is another important palladium-catalyzed transformation where this compound can serve as the halide component. wikipedia.orgorganic-chemistry.org This reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle to form a substituted alkene. wikipedia.org While specific examples focusing solely on this compound are not extensively detailed in the provided results, the general reactivity of aryl iodides in Heck reactions is well-established. organic-chemistry.orgsigmaaldrich.com For instance, the Heck reaction between 1,8-divinylnaphthalene and 1,8-diiodonaphthalene (B175167) has been studied, suggesting the feasibility of similar reactions with the 1,4-isomer. rsc.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Halide + Organoboron Compound | Pd Catalyst (e.g., Pd(OAc)₂), Base | Biaryl, Substituted Alkene |

| Heck | Unsaturated Halide + Alkene | Pd Catalyst, Base | Substituted Alkene |

Exploration of Other Transition-Metal Catalyzed Coupling Methodologies

Beyond palladium, other transition metals have been shown to be effective in catalyzing cross-coupling reactions. eie.gr

Copper-catalyzed reactions, such as Ullmann-type couplings, have been utilized for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net For example, the reaction of 1,4-diiodo-1,3-dienes with diiodonaphthalene species in the presence of cuprous chloride (CuCl) has been used to synthesize substituted naphthalenes and other polycyclic aromatic compounds. researchgate.net While this example doesn't directly use this compound as the starting material, it demonstrates the utility of copper catalysis in reactions involving diiodonaphthalenes.

Nickel-catalyzed cross-coupling reactions have also emerged as powerful alternatives, sometimes offering different reactivity and selectivity compared to palladium. nih.gov Nickel catalysts can promote couplings of challenging substrates, often proceeding through one-electron redox processes involving Ni(I), Ni(II), and Ni(III) intermediates. nih.gov For example, a nickel-catalyzed ring-opening/cyclization cascade of heterobicyclic alkenes has been investigated. beilstein-journals.org

Cobalt-catalyzed additions of arylzinc reagents to norbornene derivatives have also been explored, showcasing the diversity of transition metals used in these transformations. beilstein-journals.org

Reactivity as a Coupling Partner for Complex Molecule Assembly

The ability of this compound to undergo sequential or double cross-coupling reactions makes it a valuable building block for the synthesis of complex molecules and functional materials. evitachem.com The two iodine atoms can be substituted in a stepwise manner, allowing for the introduction of different functional groups at the 1 and 4 positions.

This stepwise reactivity is crucial for creating unsymmetrical derivatives and for the construction of larger, π-conjugated systems. The synthesis of poly-nitrobenzanthrones, for example, has utilized the reaction of this compound with nitro-substituted iodobenzoates in a copper-mediated process. researchgate.net Furthermore, its use in the synthesis of π-rich 2-aryl heterocycles via palladium-catalyzed cross-coupling with heteroarylsilanolates demonstrates its role in accessing important structural motifs found in pharmaceuticals and materials science. nih.gov

Nucleophilic Substitution Reactions

The electron-withdrawing nature of the iodine atoms activates the naphthalene ring of this compound towards nucleophilic attack, making nucleophilic aromatic substitution (SNAr) a significant reaction pathway. evitachem.com

Reactivity Patterns Towards Various Nucleophiles

This compound can react with a variety of nucleophiles, leading to the displacement of one or both iodine atoms. Common nucleophiles include alkoxides, amines, and thiolates. u-tokyo.ac.jp

The reaction of dihaloarenes with nucleophiles can sometimes proceed through a radical nucleophilic substitution (SRN1) mechanism. researchgate.net This pathway involves the formation of a radical anion intermediate. Studies on the reaction of 1,5-diiodonaphthalene (B1598947) with anions of 2-naphthylamine (B18577) and 2-naphthol (B1666908) under irradiation in liquid ammonia (B1221849) have led to the formation of triaryl derivatives, suggesting that similar reactivity could be expected for the 1,4-isomer. conicet.gov.ar

The reaction of 1,8-diiodonaphthalene with enolate ions has been shown to result in disubstitution, indicating the high reactivity of diiodonaphthalenes towards certain carbon nucleophiles. researchgate.net While the regioselectivity of substitution can be influenced by the specific isomer and nucleophile used, this compound is generally susceptible to nucleophilic attack. researchgate.net

Table 2: Reactivity of Dihalonaphthalenes with Various Nucleophiles

| Nucleophile Type | Example | Potential Reaction Pathway |

|---|---|---|

| Amines | 2-Naphthylamine | SRN1 |

| Alkoxides/Phenoxides | 2-Naphthol anion | SRN1 |

| Thiolates | p-Toluenethiolate | SRN1 |

| Enolates | Enolate from pinacolone | SRN1 |

Regioselectivity and Stereochemical Considerations in Substitution Pathways

In nucleophilic aromatic substitution reactions of polysubstituted aromatics, the position of attack is governed by the electronic effects of the substituents. wuxiapptec.com For this compound, the two iodine atoms are electronically equivalent in the starting material. However, once one iodine is substituted, the electronic nature of the newly introduced group will influence the reactivity of the second C-I bond.

The mechanism of substitution (SNAr vs. SRN1) can also impact regioselectivity. In classical SNAr reactions, the attack of the nucleophile and the formation of the negatively charged Meisenheimer intermediate are key steps. masterorganicchemistry.com The stability of this intermediate, which is enhanced by electron-withdrawing groups, dictates the reaction's feasibility. masterorganicchemistry.com

Stereochemical considerations are generally not a factor in direct nucleophilic aromatic substitution on the naphthalene ring itself, as the ring is planar and achiral. However, if the substitution reaction leads to the formation of a new chiral center, for example in a side chain attached to the naphthalene core, then stereochemical outcomes become important. In standard SNAr, the stereochemistry of the nucleophile is retained. In contrast, if a reaction proceeds through a mechanism involving a planar intermediate, such as a carbocation in an SN1-type reaction (though less common for aryl halides), racemization could occur. csbsju.edulibretexts.org For SRN1 reactions, the stereochemical outcome can be complex.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) represents a fundamental class of reactions for functionalizing aromatic compounds. masterorganicchemistry.comuci.edu In these reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. youtube.com The mechanism generally involves a two-step process: initial attack of the aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.comyoutube.com The regioselectivity of EAS on substituted naphthalenes is influenced by the electronic properties of the existing substituents.

While this compound is more commonly synthesized via metalation pathways or from other naphthalene precursors, it can conceptually undergo electrophilic substitution. The iodine atoms are deactivating, ortho-, para-directing substituents. uci.edu However, due to the presence of two deactivating iodine groups, the naphthalene ring is less susceptible to electrophilic attack compared to unsubstituted naphthalene.

Nitration is a classic example of electrophilic aromatic substitution. The direct nitration of this compound is not extensively documented in dedicated studies. However, related transformations provide insight. For instance, the nitration of 1,4-dimethylnaphthalene (B47064) using nitric acid in acetic anhydride (B1165640) has been studied, leading to products like 1-methyl-4-methylene-1-nitro-1,4-dihydronaphthalene, which illustrates the complexities that can arise from substitution and subsequent reactions on the naphthalene core. rsc.org In another context, 1-(2,4,6-trinitrophenyl)naphthalene can be subjected to further nitration. For di-substituted naphthalenes, such as 1,8-dihalogenated BN-naphthalene analogues, regioselective nitration has been achieved using reagents like tert-butyl nitrite (B80452) under copper catalysis. researchgate.net A halo-Jacobsen rearrangement has been observed when 1,8-diiodonaphthalene is treated with strong acid, which can produce this compound, highlighting the influence of reaction conditions on isomer formation. researchgate.net

Direct halogenation is another key EAS reaction. The low reactivity of iodine as an electrophile typically requires the presence of an oxidizing agent to generate a more potent iodonium (B1229267) ion (I+). The synthesis of this compound itself can be seen as a result of electrophilic iodination of naphthalene, although controlling the regioselectivity to obtain the 1,4-isomer specifically can be challenging and often yields mixtures of isomers.

Metalation and Lithiation for Directed Functionalization

Metalation, particularly lithiation, is a powerful strategy for the regioselective functionalization of aromatic compounds. mt.com This approach involves the deprotonation of a C-H bond by a strong organometallic base, creating a new organometallic species where the metal atom replaces the hydrogen. mt.commt.com This new species can then react with a variety of electrophiles to introduce a wide range of functional groups. solubilityofthings.com

Formation and Characterization of Organometallic Intermediates

The regioselective metalation of naphthalene can be achieved to create precursors for this compound. While direct lithiation of naphthalene with common reagents like n-butyllithium can be complex, the use of sophisticated mixed-metal bases allows for highly specific C-H activation.

A notable example is the use of a sodium-magnesium TMP-amide base (TMP = 2,2,6,6-tetramethylpiperidide). Research has shown that naphthalene can be doubly metalated regioselectively at the 1 and 4 positions using this type of cooperative base. nih.govresearchgate.net This reaction proceeds through the formation of a well-defined organometallic intermediate. X-ray crystallographic analysis has identified this intermediate as {[Na₄Mg₂(TMP)₆]₂(1,4-naphthalene-di-ide)}. nih.gov This structure confirms the simultaneous metalation at the C1 and C4 positions of the naphthalene core, a pattern driven by the specific nature of the fused-ring substrate and the cooperative action of the bimetallic base. nih.gov This method provides a direct pathway to a 1,4-difunctionalized naphthalene precursor, overcoming the challenges of controlling regioselectivity often encountered in electrophilic substitution. nih.govresearchgate.net

The table below summarizes the key aspects of this transformation.

| Substrate | Reagent | Intermediate | Positions Metalated | Reference |

| Naphthalene | Sodium-magnesium TMP-amide base | {[Na₄Mg₂(TMP)₆]₂(1,4-naphthalene-di-ide)} | 1 and 4 | nih.gov |

This table illustrates the regioselective double metalation of naphthalene to form a specific organometallic intermediate.

Subsequent Reactions with Electrophiles for Diversification

The organometallic intermediates formed via metalation are potent nucleophiles and serve as versatile synthons for further functionalization. numberanalytics.comuni-due.de The carbon-metal bond can be readily cleaved by reaction with a suitable electrophile, resulting in the formation of a new carbon-element bond at a pre-determined position on the aromatic ring. msu.edu

Following the regioselective 1,4-dimetalation of naphthalene, the resulting dianionic intermediate can be trapped with an electrophile to yield the corresponding 1,4-disubstituted naphthalene. A prime example is the synthesis of this compound itself. The reaction of the {[Na₄Mg₂(TMP)₆]₂(1,4-naphthalene-di-ide)} complex with a solution of iodine in tetrahydrofuran (B95107) (THF) leads to the formation of this compound in high yield (72%). nih.gov

This two-step sequence—regioselective dimetalation followed by electrophilic quench—provides a highly efficient and controlled route to this compound, a compound that is difficult to access selectively through other means like direct electrophilic iodination. nih.govresearchgate.net This strategy highlights the synthetic power of directed metalation for accessing specific, and sometimes previously inaccessible, isomers of multi-substituted arenes. nih.gov

The table below details the electrophilic quench of the 1,4-dimetalated naphthalene intermediate.

| Organometallic Intermediate | Electrophile | Solvent | Product | Yield | Reference |

| {[Na₄Mg₂(TMP)₆]₂(1,4-naphthalene-di-ide)} | Iodine (I₂) | THF | This compound | 72% | nih.gov |

This table shows the conversion of the specific organometallic intermediate into this compound via reaction with an electrophile.

1,4 Diiodonaphthalene As a Building Block in Advanced Organic Synthesis

Synthesis of Complex Polycyclic Aromatic Hydrocarbons (PAHs)

The rigid framework and reactive C-I bonds of 1,4-diiodonaphthalene make it an ideal precursor for the synthesis of larger, more complex polycyclic aromatic hydrocarbons (PAHs). These reactions often involve the formation of multiple new carbon-carbon bonds, extending the π-conjugated system in a controlled manner.

This compound serves as a key platform for building larger fused aromatic systems. One powerful method involves the coupling reaction of dihalonaphthalenes with zirconacyclopentadienes, which are readily prepared from alkynes and zirconocene (B1252598) complexes. This approach allows for the creation of highly substituted anthracene (B1667546) derivatives. For instance, reacting 1,2,3,4-tetrasubstituted diiodonaphthalene derivatives with a second zirconacyclopentadiene can yield 1,2,3,4,5,6,7,8-octasubstituted anthracenes. When two different zirconacyclopentadienes are used sequentially, unsymmetrical anthracenes can be synthesized in good yields.

This strategy has been extended to create even larger PAHs. A notable example is the synthesis of 6,13-bis(trimethylsilyl)pentacene, which was achieved through a coupling reaction between a bicyclic dilithiobutadiene and diiodonaphthalene, followed by an aromatization step. Similarly, diiodonaphthalene species can be reacted with in-situ generated 1,4-dilithio-1,3-dienes in the presence of copper chloride (CuCl) to produce substituted naphthalenes and anthracenes in moderate to high yields. These methods highlight the utility of this compound as a foundational component for constructing extended, multi-ring aromatic structures.

Table 1: Examples of PAHs Synthesized Using Diiodonaphthalene Precursors

| Precursor(s) | Reagent(s) | Product Type | Specific Example | Citation(s) |

|---|---|---|---|---|

| Dihalonaphthalene, Zirconacyclopentadiene | NiCl₂(dppe), CuCl | Substituted Anthracene | 1,2,3,4-Tetraethyl-5,6,7,8-tetraphenylanthracene | |

| Diiodonaphthalene, Bicyclic Dilithiobutadiene | Coupling/Aromatization | Substituted Pentacene | 6,13-Bis(trimethylsilyl)pentacene | |

| Diiodonaphthalene, 1,4-Diiodo-1,3-dienes | Metal-Halogen Exchange, CuCl | Substituted Naphthalene (B1677914)/Anthracene | General Substituted PAHs |

The ability to precisely functionalize the naphthalene core via this compound allows for the creation of PAHs with properties tailored for specific applications, particularly in materials science. The iodine atoms can be replaced through various cross-coupling reactions to introduce substituents that systematically modify the electronic and photophysical characteristics of the final molecule.

Research Applications in Advanced Materials Science and Engineering

Organic Electronic Materials

In the realm of organic electronics, 1,4-diiodonaphthalene serves as a fundamental building block for creating the active components of various devices. Its rigid naphthalene (B1677914) core can be integrated into larger molecular structures to enhance properties like charge transport and luminescence.

Building Block for Organic Light-Emitting Diodes (OLEDs)

While direct applications in commercial OLEDs are not extensively documented, the principles of organic electronics support the use of this compound derivatives. For instance, related compounds like 3,5-bis(N-carbazolyl)-1,1′-biphenyl, which shares structural motifs with potential derivatives of di-iodonaphthalenes, are recognized as host materials for OLEDs. researchgate.net The synthesis of such materials often relies on the coupling of halogenated aromatics, a role for which this compound is well-suited. The naphthalene unit itself is known to be a component in fluorescent, photo- and electroluminescent materials, highlighting the potential of its derivatives in OLED technology. scispace.com

Precursor for Organic Photovoltaic (OPV) Materials

The development of efficient organic photovoltaic (OPV) materials often involves creating polymers with low band gaps to maximize the absorption of the solar spectrum. Fused-ring aromatic systems, including naphthalene, are valuable components for producing such low band gap conjugated polymers. scispace.com By using this compound in polymerization reactions, researchers can incorporate the naphthalene unit into the backbone of photoactive polymers. These naphthalene-containing polymers are investigated for their hole-transporting properties, which are critical for the function of OPV devices. scispace.com

Design and Synthesis of Conjugated Polymers and Oligomers

The most prominent application of this compound in materials science is in the synthesis of conjugated polymers and oligomers. The iodine atoms are ideal handles for palladium-catalyzed cross-coupling reactions such as Sonogashira, Suzuki, and Stille couplings. These reactions allow for the extension of the π-conjugated system by linking the naphthalene core to other aromatic or acetylenic units.

For example, this compound can be reacted with terminal alkynes in a Sonogashira coupling reaction to produce platinum(II) poly-ynes. These polymers, which feature a backbone of alternating naphthalene and platinum-alkynyl units, exhibit interesting photophysical properties. Research has demonstrated the synthesis of such polymers with number-average molecular weights (Mn) reaching up to 41,000 g/mol , which corresponds to a significant degree of polymerization. scispace.com

Liquid Crystal Development

The incorporation of fused aromatic systems like naphthalene is a known strategy in the design of liquid crystals due to their rigid structures. scispace.com However, specific research detailing the direct use of this compound for the development of liquid crystal materials is not widely reported in the available literature. While its isomer, 1,8-diiodonaphthalene (B175167), has been noted in the context of materials that could include liquid crystals, the 1,4-isomer's primary applications appear to be in other areas of organic electronics.

Supramolecular Assembly and Polymerization

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. While this compound does not typically participate directly in the final assembly, it is a critical starting material for synthesizing the larger, functional molecules that do.

Design and Synthesis of Supramolecular Polymers

The synthesis of complex molecules for supramolecular applications often begins with simpler, functionalizable building blocks. This compound serves this purpose effectively. For instance, it can be converted into more complex derivatives that are then used in the construction of supramolecular structures. An example is the synthesis of (this compound-2,3-diyl)bis(diphenylphosphine), a complex ligand created from a multi-step synthesis where the naphthalene core originates from precursors related to this compound. acs.orgresearchgate.netacs.org This ligand can then coordinate with metal ions like platinum to form metallo-organic complexes. acs.orgresearchgate.net These processes show that while not the final assembling component, this compound is a foundational precursor for creating the monomers needed in certain types of supramolecular polymerization and assembly. researchgate.netresearchgate.net

Role in Noncovalent Synthesis and Self-Assembly Processes

Noncovalent synthesis is a powerful strategy that utilizes intermolecular forces to construct well-defined supramolecular architectures. tue.nl In this context, this compound serves as a key component in driving self-assembly processes, primarily through halogen bonding.

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. The iodine atoms in this compound, due to the electron-withdrawing nature of the aromatic ring and the inherent polarizability of iodine, possess a region of positive electrostatic potential (a σ-hole) which facilitates these interactions. This directional and specific interaction plays a crucial role in guiding the assembly of molecules into ordered structures.

Research has shown that diiodinated polycyclic aromatic hydrocarbons are valuable building blocks for creating materials with interesting optoelectronic properties. researchgate.net The ability of this compound to form robust halogen bonds, often in conjunction with other noncovalent forces like π-π stacking, allows for the programmed assembly of molecules into complex and functional supramolecular systems. These self-assembled structures can range from discrete molecular complexes to extended one-, two-, or three-dimensional networks, forming the basis for new materials with tailored properties.

Coordination Chemistry Applications

The field of coordination chemistry involves the study of compounds formed between a central metal atom and surrounding molecules or ions, known as ligands. orientjchem.orglibretexts.org While not a traditional ligand in the classical sense, this compound and its derivatives have found utility in this area, particularly in the synthesis of novel metal-containing structures.

The iodine substituents on the naphthalene core can participate in reactions that lead to the formation of organometallic complexes. For instance, through processes like oxidative addition, the carbon-iodine bonds can react with low-valent metal centers, leading to the incorporation of the diiodonaphthalene moiety into a metal complex.

A notable application involves the use of this compound in the synthesis of inverse crown ether complexes. rsc.org In these reactions, the diiodonaphthalene is generated in situ through the iodination of a dimagnesiated naphthalene precursor. rsc.org This demonstrates how the reactivity of the C-I bonds can be harnessed to create complex, multi-metallic macrocyclic structures. Furthermore, studies have shown that this compound can be a product in reactions involving metalloenediyne complexes, highlighting its relevance in the study of metal-mediated cyclization reactions. acs.org The ability to fine-tune the electronic and steric properties of metal complexes by incorporating moieties like this compound is crucial for developing new catalysts and functional materials. ijraset.com

Crystal Engineering for Functional Solids

Crystal engineering is the rational design and synthesis of crystalline solids with desired physical and chemical properties. nih.govrsc.org this compound is a significant molecule in this field due to the predictable and influential nature of the iodine atoms in directing crystal packing.

Control of Molecular Organization in Crystalline Solids

For example, the interplay between halogen bonding and π-π stacking interactions can lead to various packing arrangements, such as herringbone or layered structures. researchgate.net This control over the solid-state architecture is essential for tuning properties like melting point, solubility, and electronic conductivity. The ability to engineer specific intermolecular interactions allows for the rational design of crystalline materials with desired functionalities. acs.org

Influence of Iodine Substituents on Crystal Packing and Properties

The iodine substituents in this compound exert a profound influence on its crystal packing and, consequently, its material properties. Compared to other halogens, iodine's large size and high polarizability result in stronger and more directional halogen bonds. These strong intermolecular interactions are often the dominant force in determining the crystal structure.

Table 1: Comparison of Diiodonaphthalene Isomers

| Isomer | Key Structural Feature | Influence on Crystal Packing |

| This compound | Linear arrangement of iodine atoms | Promotes strong, directional halogen bonds and ordered packing. researchgate.net |

| 1,5-Diiodonaphthalene (B1598947) | Symmetrical, less linear arrangement | Can also form halogen-bonded networks, but with different geometries. researchgate.net |

| 1,8-Diiodonaphthalene | Close proximity of peri-iodo groups | Steric repulsion can cause distortion of the naphthalene ring. researchgate.netsigmaaldrich.comchemscene.com |

| 2,3-Diiodonaphthalene | Vicinal iodine atoms | Leads to herringbone packing motifs held by weak I···I interactions. researchgate.netresearchgate.net |

This table provides a simplified comparison and actual crystal packing can be more complex.

Development of Cocrystals and Metal-Organic Frameworks (MOFs)

The principles of crystal engineering with this compound extend to the creation of multi-component crystalline materials like cocrystals and Metal-Organic Frameworks (MOFs).

Cocrystals are crystalline structures composed of two or more different molecules held together by noncovalent interactions. The strong halogen bonding ability of this compound makes it an excellent component for forming cocrystals with molecules that can act as halogen bond acceptors (e.g., pyridines, ethers). By carefully selecting the co-former, it is possible to design cocrystals with modified physical properties, such as solubility or melting point, compared to the individual components. arhangelskis.orgtaylorfrancis.com

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. wikipedia.orgmdpi.com While this compound itself is not typically a primary linker in MOFs, derivatives of naphthalene dicarboxylic acids are. The principles of halogen bonding demonstrated by this compound are relevant to the design of functionalized MOFs. By incorporating halogen atoms into the organic linkers, it is possible to introduce additional interaction sites within the MOF structure. This can be used to influence the framework's topology, porosity, and affinity for specific guest molecules. The design of MOFs often involves a retrosynthetic approach, similar to that used in designing organic crystal structures. nih.gov Furthermore, MOFs with layered crystal structures have been investigated as solid lubricants. rsc.org

Theoretical and Computational Chemistry Studies of 1,4 Diiodonaphthalene Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of 1,4-diiodonaphthalene at the atomic and electronic levels. These calculations enable the determination of molecular properties and the elucidation of chemical reactivity. uniroma2.it

Density Functional Theory (DFT) is a robust computational method used to investigate the molecular and electronic structure of molecules like this compound. uniroma2.it It is a versatile tool for predicting molecular properties and understanding chemical reactivity. uniroma2.itmdpi.com DFT calculations can provide insights into the geometry, electronic distribution, and reactivity of the molecule. mdpi.comnih.gov

The reactivity of a molecule can be analyzed using various descriptors derived from DFT, such as chemical potential (µ), chemical hardness (η), and electrophilicity (ω). mdpi.comnih.gov Another important tool is the molecular electrostatic potential (MESP), which helps in identifying the most active sites for electrophilic and nucleophilic attacks. mdpi.comnih.gov The Fukui function is also used to predict reactive sites by indicating where an electron is most likely to be added or removed during a chemical reaction. d-nb.info For instance, a positive change in the Fukui function suggests a site is favorable for a nucleophilic attack, while a negative change indicates a site is favored for an electrophilic attack. mdpi.com

In the context of substituted naphthalenes, DFT has been employed to study the electronic structure and intramolecular interactions. For diiodonaphthalenes, the topology of iodine substitution significantly influences the electronic structure. acs.org DFT calculations, combined with photoelectron spectroscopy, have been instrumental in understanding these effects, particularly the role of intramolecular iodine-iodine interactions. acs.org

The table below illustrates key reactivity descriptors that can be calculated using DFT to predict the chemical behavior of a molecule.

| Descriptor | Symbol | Significance |

| Chemical Potential | µ | Tendency of a system to lose or gain electrons. |

| Chemical Hardness | η | Resistance to change in electron distribution. |

| Electrophilicity | ω | Propensity of a species to accept electrons. |

| Fukui Function | f(r) | Indicates the most reactive sites in a molecule. |

| Molecular Electrostatic Potential | MESP | Maps the electrostatic potential on the electron density surface. |

This table provides a general overview of DFT-derived reactivity descriptors and their significance in predicting chemical reactivity.

Molecular Orbital (MO) theory is a fundamental framework for describing the electronic structure of molecules by considering electrons to be in molecular orbitals that extend over the entire molecule. numberanalytics.comlibretexts.org This delocalized approach is crucial for understanding chemical bonding and reactivity. numberanalytics.com The analysis of molecular orbitals provides insights into the bonding patterns and the distribution of electrons within a molecule. numberanalytics.comunlp.edu.ar

The process involves combining atomic orbitals to form molecular orbitals, resulting in bonding and antibonding orbitals. youtube.comucf.edu Bonding molecular orbitals are lower in energy than the original atomic orbitals and lead to increased stability, while antibonding orbitals are higher in energy and destabilize the molecule. youtube.comucf.edu The filling of these molecular orbitals with valence electrons follows the Pauli exclusion principle and Hund's rule. libretexts.org

For aromatic systems like this compound, MO theory helps in understanding the π-electron system and its contribution to the molecule's properties. The electronic structure of diiodonaphthalenes has been investigated using a combination of HeI/HeII photoelectron spectroscopy and non-Koopmans' quantum chemical calculations, which provides a detailed picture of the molecular orbitals and their energies. acs.org The substitution pattern of the iodine atoms has a pronounced effect on the electronic structure. acs.org

The table below outlines the basic principles of constructing a molecular orbital diagram.

| Step | Description |

| 1. Combine Atomic Orbitals | Atomic orbitals of constituent atoms combine to form molecular orbitals. |

| 2. Form Bonding and Antibonding Orbitals | The combination results in lower-energy bonding MOs and higher-energy antibonding MOs. |

| 3. Fill Molecular Orbitals | Valence electrons fill the MOs starting from the lowest energy level, following the Pauli principle and Hund's rule. |

| 4. Determine Bond Order | Calculated as [(Number of electrons in bonding MOs) - (Number of electrons in antibonding MOs)] / 2. |

This table describes the general steps involved in using Molecular Orbital Theory to analyze the electronic structure of a molecule.

Density Functional Theory (DFT) for Molecular Structure and Reactivity Predictions

Molecular Dynamics Simulations of Reaction Pathways and Intermediates

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic evolution of a system of atoms and molecules. By solving Newton's equations of motion, MD simulations can track the trajectories of particles over time, providing insights into reaction pathways, intermediates, and transition states. scm.com Ab initio molecular dynamics (AIMD) combines MD with electronic structure calculations, allowing for the simulation of chemical reactions where bonds are broken and formed.

Recent advancements have led to the development of automated methods for exploring complex reaction networks. rsc.org These methods can systematically sample conformations and identify reaction pathways with minimal human intervention. rsc.orgnih.gov For instance, a combined MD and coordinate driving (MD/CD) method has been updated to explore reaction pathways for complex reactions by performing MD simulations to sample conformers and then using a coordinate driving procedure to find reaction pathways. rsc.org

While specific MD simulation studies on this compound are not prevalent in the provided search results, the general applicability of these methods is clear. For naphthalene-based systems, MD simulations could be used to investigate:

The dynamics of chemical reactions involving this compound.

The formation and stability of reaction intermediates.

The influence of solvent on reaction pathways.

The following table summarizes the key aspects of molecular dynamics simulations for studying reaction pathways.

| Aspect | Description |

| Simulation Engine | Solves Newton's equations of motion for the atoms in the system. |

| Force Field/Electronic Structure Method | Describes the potential energy and forces between atoms (e.g., ReaxFF, DFT). |

| Sampling Method | Techniques to efficiently explore the potential energy surface and find rare events (e.g., accelerated MD). |

| Pathway Analysis | Tools to extract and analyze reaction pathways and intermediates from the simulation trajectories. |

This table outlines the fundamental components of a molecular dynamics simulation setup for investigating chemical reactions.

Computational Studies of Intermolecular Interactions in Condensed Phases and Solid State

Computational methods are essential for understanding the nature and strength of intermolecular interactions in the condensed phases and solid state of this compound. These interactions govern the packing of molecules in crystals and influence physical properties.

Quantum chemical calculations can be used to study various types of noncovalent interactions, including hydrogen bonds and halogen bonds. jmcs.org.mxchemrxiv.org The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful tool for analyzing the electron density to identify and characterize these interactions. jmcs.org.mx Other methods like the electron localization function (ELF) and reduced density gradient-noncovalent interaction (RDG-NCI) plot analysis also provide valuable insights. jmcs.org.mxchemrxiv.org

For halogenated compounds, halogen bonding is a significant intermolecular interaction. Computational studies can quantify the strength of these bonds and elucidate the role of charge transfer. au.dk For example, a study on various crystal systems revealed a consistent trend of charge transfer from the halogen bond acceptor to the donor. au.dk

In the context of this compound, computational studies could be used to:

Predict the crystal structure and polymorphism.

Analyze the nature and strength of iodine-iodine and other intermolecular interactions.

Understand the role of these interactions in the material's properties.

The table below lists some computational methods used to study intermolecular interactions.

| Method | Description | Information Gained |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzes the topology of the electron density. | Identification and characterization of chemical bonds and intermolecular interactions. |

| Natural Bond Orbital (NBO) Analysis | Analyzes the charge distribution and orbital interactions. | Charge transfer, orbital hybridization, and donor-acceptor interactions. |

| Reduced Density Gradient (RDG) Analysis | Visualizes noncovalent interactions based on the electron density and its gradient. | Identification of attractive and repulsive interactions. |

| Symmetry-Adapted Perturbation Theory (SAPT) | Decomposes the interaction energy into physically meaningful components. | Quantification of electrostatic, exchange, induction, and dispersion contributions. |

This table summarizes several computational techniques employed to investigate intermolecular forces in molecular systems.

Prediction and Rational Design of Related Naphthalene-Based Systems

The insights gained from theoretical and computational studies of this compound can be leveraged for the prediction and rational design of new naphthalene-based materials with tailored properties. By understanding the structure-property relationships, researchers can modify the molecular structure to achieve desired functionalities.

For example, the substitution pattern on the naphthalene (B1677914) core significantly affects the electronic and optical properties. researchgate.netresearchgate.net Computational studies can predict how different substituents at various positions will alter these properties. This predictive capability is crucial for designing materials for applications such as organic electronics. researchgate.netresearchgate.net The conjugation in disubstituted naphthalenes has been shown to be superior in the 1,4-disubstituted isomer compared to the 1,5- or 2,6-isomers, a finding supported by computational evidence. researchgate.net

The rational design process often involves:

Identifying a target property or functionality.

Using computational models to screen a library of candidate molecules.

Selecting the most promising candidates for synthesis and experimental validation.

This approach has been used to design naphthalene-based compounds for various applications, including as anticancer agents. nih.gov For instance, by modifying the 1,4-naphthoquinone (B94277) scaffold, researchers have developed analogues with improved bioactivity. nih.gov

The table below outlines a general workflow for the rational design of naphthalene-based systems.

| Step | Activity | Computational Tools |

| 1. Target Identification | Define the desired properties of the new material. | Literature review, database mining. |

| 2. Scaffold Selection | Choose a core molecular structure (e.g., naphthalene). | Chemical knowledge, previous studies. |

| 3. In Silico Modification | Systematically modify the scaffold with different functional groups. | Molecular modeling software. |

| 4. Property Prediction | Calculate the properties of the modified molecules. | DFT, MD simulations, QSAR models. |

| 5. Candidate Selection | Identify the most promising molecules based on the predicted properties. | Data analysis and visualization tools. |

| 6. Synthesis and Validation | Synthesize the selected candidates and experimentally measure their properties. | Laboratory synthesis and characterization techniques. |

This table illustrates a typical workflow for the rational design of new molecules, integrating computational and experimental approaches.

Advanced Spectroscopic Characterization of 1,4 Diiodonaphthalene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, providing insights into the chemical environment, connectivity, and spatial arrangement of atoms. For 1,4-diiodonaphthalene and its derivatives, various NMR techniques offer a comprehensive understanding of their molecular architecture.

¹H and ¹³C NMR for Comprehensive Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the structural elucidation of this compound. The symmetry of the 1,4-disubstituted naphthalene (B1677914) core significantly influences its NMR spectra. In this compound, the molecule possesses a C2h symmetry axis, which simplifies the spectra by rendering certain protons and carbons chemically equivalent.

The ¹H NMR spectrum of this compound is characterized by two distinct multiplets in the aromatic region, corresponding to the α-protons (H-2, H-3, H-6, H-7) and β-protons (H-5, H-8). The protons at positions 2 and 3 (and their equivalents 6 and 7) typically appear as an AA'BB' system, reflecting their coupling to each other.

The ¹³C NMR spectrum provides further structural confirmation. Due to the molecule's symmetry, only three signals are expected for the naphthalene core: one for the iodinated carbons (C-1 and C-4), one for the carbons adjacent to the iodine-substituted carbons (C-2, C-3, C-6, C-7), and one for the carbons at the ring junction (C-4a, C-8a). The chemical shift of the carbon atoms directly bonded to iodine is significantly shifted to a higher field (lower ppm value) due to the heavy atom effect of iodine.

For derivatives of this compound, the substitution pattern breaks the symmetry, leading to more complex spectra with a greater number of distinct signals. For instance, the introduction of a substituent at a specific position will cause the corresponding protons and carbons, as well as their neighbors, to have unique chemical shifts. nih.gov The analysis of these shifts and their coupling patterns is crucial for confirming the regiochemistry of reactions involving this compound. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| This compound Derivative | DMSO-d6 | 8.07 (d, J = 8.8 Hz, 2H), 7.85 (d, J = 1.6 Hz, 1H), 7.39 (dd, J = 8.8, 2.4 Hz, 1H), 7.36-7.25 (m, 3H), 7.17 (s, 1H), 6.97 – 6.91 (m, 1H), 2.36 (s, 3H) | 169.48, 157.79, 154.03, 150.62, 136.09, 131.91, 131.19, 130.67, 129.21, 126.14, 122.54, 122.43, 122.02, 120.05, 116.26, 92.70, 21.05 |

| 2-(4-iodo-2-(trifluoromethyl)phenoxy)naphthalene | DMSO-d6 | 8.13 (d, J = 8.4 Hz, 1H), 8.04 (d, J = 8.8 Hz, 1H), 7.98 (d, J = 8.0 Hz, 1H),7.71-7.65 (m, 1H), 7.60-7.55 (m, 2H), 7.46 (d, J = 8.0 Hz, 1H), 7.318 (d, J = 8.8 Hz, 1H), 7.282 (s, 1H),7.17 (dd, J = 8.0, 2.0 Hz, 1H) | 157.37, 153.03, 135.11, 131.44, 131.38 |

Note: The data presented is for derivatives of this compound as found in the cited literature. rsc.org

Diffusion-Ordered NMR Spectroscopy (DOSY) for Aggregation and Solution-Phase Behavior

Diffusion-Ordered NMR Spectroscopy (DOSY) is a powerful technique that separates NMR signals of different species in a mixture based on their diffusion coefficients. manchester.ac.uk This method is particularly useful for studying the aggregation and solution-phase behavior of molecules. osti.gov The diffusion coefficient is related to the size and shape of a molecule; larger molecules or aggregates diffuse more slowly than smaller ones. manchester.ac.uk

For this compound and its derivatives, DOSY can be employed to:

Determine Aggregation States: In solution, molecules can form aggregates or self-assemble into larger structures. DOSY experiments can distinguish between monomeric species and aggregates by their different diffusion coefficients. osti.gov

Analyze Complex Mixtures: In reaction mixtures containing this compound derivatives, DOSY can help to identify the different components without the need for physical separation. apm.ac.cn

Study Intermolecular Interactions: By observing changes in diffusion coefficients upon the addition of other molecules, DOSY can provide evidence for host-guest interactions or the formation of complexes.

The resulting 2D DOSY spectrum plots chemical shift on one axis and the diffusion coefficient on the other. All signals corresponding to a single molecular entity will align horizontally at the same diffusion coefficient value. manchester.ac.uk This technique has been successfully applied to determine the molecular weights of various compounds and to characterize supramolecular assemblies. researchgate.net

Advanced 2D NMR Techniques for Connectivity and Conformational Analysis

To unambiguously assign all proton and carbon signals and to determine the connectivity and spatial relationships between atoms in this compound and its derivatives, advanced two-dimensional (2D) NMR techniques are indispensable. numberanalytics.comwikipedia.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically over two or three bonds. emerypharma.com In the COSY spectrum of a this compound derivative, cross-peaks would reveal the coupling between adjacent protons on the naphthalene ring, helping to trace the connectivity within the spin systems. mnstate.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. wikipedia.org Each cross-peak in an HSQC spectrum corresponds to a C-H bond, providing a direct link between the proton and carbon skeletons of the molecule. This is crucial for assigning the carbon signals based on the already assigned proton signals. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. numberanalytics.com HMBC is particularly powerful for establishing the connectivity across quaternary carbons (carbons with no attached protons), such as the iodinated carbons and the ring-junction carbons in this compound. It is also instrumental in determining the point of attachment of substituents to the naphthalene core.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close in space, regardless of whether they are connected through bonds. numberanalytics.com The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons. This technique is invaluable for determining the three-dimensional structure and conformation of flexible molecules and for elucidating the relative stereochemistry of substituents.

Together, these advanced 2D NMR techniques provide a detailed and unambiguous picture of the molecular structure of this compound and its derivatives, confirming connectivity and providing insights into their conformational preferences in solution. ipb.pt

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular structure of a compound by probing its molecular vibrations. uni-siegen.de These two techniques are complementary, as their selection rules differ. nih.gov A vibration is IR active if it causes a change in the molecule's dipole moment, while it is Raman active if it results in a change in the molecule's polarizability. edinst.com For a centrosymmetric molecule like this compound, the rule of mutual exclusion states that vibrations that are IR active will be Raman inactive, and vice versa. nih.gov

The vibrational spectrum of this compound is characterized by several key regions:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. naturalspublishing.com

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the naphthalene ring give rise to a series of bands in the 1650-1400 cm⁻¹ region. These are characteristic of the aromatic system.

C-I Stretching: The C-I stretching vibration is expected to appear at lower frequencies, typically in the range of 600-500 cm⁻¹, due to the heavy mass of the iodine atom. This band is a key indicator for the presence of the iodo-substituent.

Out-of-Plane Bending: The C-H out-of-plane bending vibrations, which occur in the 900-650 cm⁻¹ region, are often characteristic of the substitution pattern on the aromatic ring.

The introduction of substituents onto the this compound framework will lead to changes in the vibrational spectra. New bands corresponding to the functional groups of the substituent will appear, and the existing bands of the naphthalene core may shift in frequency or change in intensity due to electronic and steric effects. Analysis of these changes can confirm the successful modification of the parent molecule.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission, investigates the electronic transitions within a molecule. mometrix.com These techniques provide insights into the electronic structure and photophysical properties of compounds like this compound. libretexts.org

UV-Visible Absorption Properties and Photophysical Studies

UV-Visible absorption spectroscopy measures the absorption of light by a molecule as a function of wavelength. edinst.com The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one, typically from a bonding (π) or non-bonding (n) orbital to an anti-bonding (π*) orbital. chemguide.co.uk

The UV-visible spectrum of naphthalene itself shows several absorption bands corresponding to π → π* transitions. For this compound, the presence of the iodine atoms, which possess lone pairs of electrons, can introduce n → π* transitions and also influence the π → π* transitions of the naphthalene core through electronic effects. The heavy iodine atoms can also induce a "heavy-atom effect," which can influence the photophysical properties by promoting intersystem crossing.

The absorption spectrum of this compound and its derivatives is sensitive to the extent of conjugation in the molecule. libretexts.org The introduction of chromophoric substituents or the extension of the π-system through derivatization can lead to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). researchgate.net These changes can be systematically studied to understand the structure-property relationships in a series of derivatives. researchgate.net The solvent environment can also influence the position and intensity of absorption bands.

Photophysical studies, which include the measurement of fluorescence or phosphorescence, provide further information about the excited states of the molecule. While many aromatic hydrocarbons are fluorescent, the heavy-atom effect of iodine in this compound is expected to quench fluorescence and enhance phosphorescence by facilitating the transition from the singlet excited state to the triplet excited state. The study of the emission properties of its derivatives is crucial for applications in areas such as organic light-emitting diodes (OLEDs) and fluorescent sensors. researchgate.netnih.gov

Investigation of Fluorescence and Luminescence Characteristics

The photoluminescent behavior of this compound is profoundly influenced by the presence of two heavy iodine atoms attached to the naphthalene core. This is primarily due to the intramolecular heavy-atom effect, a phenomenon that significantly enhances spin-orbit coupling. researchgate.net This enhanced coupling facilitates intersystem crossing, the non-radiative transition of an excited electron from the lowest singlet state (S₁) to the triplet state (T₁). Consequently, the probability of fluorescence (radiative decay from S₁) is greatly reduced, a process known as fluorescence quenching. researchgate.netwikipedia.orgedinst.com

While specific emission spectra for this compound are not extensively detailed in foundational literature, the established principles of photophysics for halogenated aromatic hydrocarbons provide a clear framework for its expected characteristics. researchgate.net The presence of iodine atoms is known to decrease fluorescence intensity and shorten the lifetime of the excited singlet state. researchgate.net Conversely, the population of the triplet state is increased, which typically leads to enhanced phosphorescence (radiative decay from T₁).

Studies on the related compound, 1-iodonaphthalene (B165133), demonstrate this principle. In binary adducts with trinuclear perfluoro-ortho-phenylene mercury(II), which induces an external heavy-atom effect, the phosphorescence quantum yield is significantly influenced by the halogen present. acs.org The adduct with 1-iodonaphthalene exhibited a room-temperature phosphorescence quantum yield of only 7%, a marked decrease compared to the adducts of 1-chloronaphthalene (B1664548) (70%) and 1-bromonaphthalene (B1665260) (64%). acs.org This suggests that the strong internal heavy-atom effect from iodine in synergy with an external heavy-atom effect can lead to a quenching of the triplet state as well. acs.org For this compound, with two iodine atoms, an even more pronounced quenching of fluorescence is anticipated, with its photophysical character being dominated by processes originating from the triplet state.

Single-Molecule Spectroscopy Applications

Single-molecule spectroscopy (SMS) is a powerful technique that allows for the optical detection and spectroscopic analysis of individual molecules, thereby overcoming the ensemble averaging inherent in conventional spectroscopic measurements. uni-bayreuth.denobelprize.org This method provides unique insights into molecular properties and dynamics by probing one molecule at a time, often at cryogenic temperatures to achieve high spectral resolution. uni-bayreuth.denobelprize.org

The field of SMS has utilized naphthalene crystals, though typically as a host matrix to isolate and study guest "probe" molecules. For instance, the dynamics of triplet excitons in naphthalene crystals have been investigated on a molecular scale by using single terrylene molecules as local probes. aps.org In such experiments, the naphthalene host provides an ordered, crystalline environment for the molecule of interest. ku.edu.tr

However, a detailed review of scientific literature indicates that this compound itself has not been a primary subject of single-molecule spectroscopy studies. There are no prominent reports of its use either as a guest probe molecule or as a specific host matrix for such investigations. Therefore, while the naphthalene framework is relevant to the field of SMS, specific applications involving the 1,4-diiodo derivative are not documented in available research.

X-ray Diffraction Analysis

X-ray diffraction is the definitive method for determining the precise three-dimensional structure of crystalline solids at an atomic level.

These structural determinations confirm the planar nature of the naphthalene core and provide the exact positions of the iodine substituents. This information is fundamental to understanding the molecule's physical properties and its behavior in the solid state.

| Parameter | Description |

|---|---|

| Crystal System | The crystal system (e.g., Monoclinic, Orthorhombic) describing the symmetry of the unit cell. |

| Space Group | The specific symmetry group of the crystal (e.g., P2₁/c). |

| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c in Å) and the angles between them (α, β, γ in °). |

| Volume (V) | The volume of the unit cell (in ų). |

| Z | The number of molecules per unit cell. |

| C-I Bond Lengths | The measured distances between the carbon and iodine atoms (in Å). |